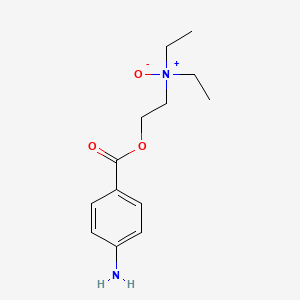

Procaine N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procaine N-Oxide is a derivative of procaine, a well-known local anesthetic. This compound is primarily used in pharmaceutical research and as a certified reference material. It is characterized by the presence of an N-oxide functional group, which significantly alters its chemical properties compared to its parent compound, procaine .

準備方法

Synthetic Routes and Reaction Conditions: Procaine N-Oxide can be synthesized through the oxidation of procaine. Common oxidizing agents used for this transformation include hydrogen peroxide and peracids. The reaction typically involves treating procaine with hydrogen peroxide in the presence of a base, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The use of continuous flow reactors and catalysts like titanium silicalite (TS-1) can enhance the yield and efficiency of the process .

化学反応の分析

Types of Reactions: Procaine N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction of this compound can regenerate the parent compound, procaine.

Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation, metal hydrides.

Substitution: Nucleophiles like amines and thiols.

Major Products Formed:

Oxidation: Higher oxidized states of procaine derivatives.

Reduction: Procaine.

Substitution: Various substituted procaine derivatives

科学的研究の応用

Procaine N-Oxide has several applications in scientific research:

Pharmaceutical Research: Used as a certified reference material for quality control and method development in pharmaceutical analysis.

Analytical Chemistry: Employed in the development of analytical methods for the determination of procaine and its metabolites.

Biological Studies: Investigated for its potential biological activities and interactions with various biomolecules.

Industrial Applications: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis.

作用機序

The mechanism of action of Procaine N-Oxide involves its interaction with molecular targets similar to procaine. It primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal cell membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects . Additionally, this compound may interact with other molecular targets, including NMDA receptors and nicotinic acetylcholine receptors .

類似化合物との比較

Procaine: The parent compound, used as a local anesthetic.

Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.

Benzocaine: A local anesthetic with a simpler structure and shorter duration of action.

Uniqueness of Procaine N-Oxide: this compound is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its parent compound, procaine. This functional group allows this compound to participate in specific chemical reactions that procaine cannot, making it valuable in synthetic and analytical applications .

生物活性

Procaine N-Oxide, a derivative of procaine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's mechanisms of action, case studies, and relevant research findings.

This compound primarily acts by inhibiting sodium influx through voltage-gated sodium channels in neuronal membranes. This inhibition prevents the generation and propagation of action potentials, leading to its anesthetic effects. Additionally, it has been shown to interact with various receptors, including:

- N-methyl-D-aspartate (NMDA) receptors

- Nicotinic acetylcholine receptors

- Serotonin receptor-ion channel complexes .

These interactions suggest a multifaceted role in modulating neurotransmission and cellular signaling.

Biological Activities

- Antioxidant Effects : this compound exhibits significant antioxidant properties, which have been demonstrated in various experimental models. It can inhibit the production of reactive oxygen species (ROS) and protect against oxidative stress, contributing to its potential as a geroprotector .

- Anti-inflammatory Actions : The compound has shown promise in reducing inflammation by inhibiting nitric oxide (NO) production in cultured endothelial cells under pro-inflammatory conditions. This effect is particularly relevant in contexts such as myocardial ischemia and sepsis .

- Cytoprotective Properties : this compound has been reported to exhibit cytoprotective effects on human lymphocytes, enhancing cell viability under stress conditions. This property may be beneficial in treating age-related diseases and other pathological states .

Case Studies

Several case studies illustrate the therapeutic potential of procaine-based treatments involving this compound:

- Chronic Pain Management : A patient suffering from chronic osteomyelitis underwent procaine-base infusions, leading to significant pain reduction and wound healing improvements after just a few treatments. The patient's CRP levels dropped from 98.5 mg/l to 6.8 mg/l over several weeks of therapy .

- Rheumatoid Arthritis : Another case involved a 34-year-old woman with rheumatoid arthritis who experienced notable improvements in mobility and pain relief after receiving procaine infusions. All pharmaceutical drugs were discontinued within six weeks of starting treatment .

- Multiple Sclerosis : A 38-year-old patient with relapsing-remitting multiple sclerosis reported complete symptom resolution within two weeks of initiating procaine treatment, highlighting its rapid efficacy in managing neurological symptoms .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A review highlighted its role in modulating mitochondrial function and cholesterol biosynthesis, indicating potential implications for metabolic disorders .

- Investigations into the pharmacokinetics of procaine derivatives suggest that the N-oxide form may enhance solubility and reduce toxicity compared to its parent compound, making it a favorable candidate for drug development .

Summary Table of Biological Activities

特性

分子式 |

C13H20N2O3 |

|---|---|

分子量 |

252.31 g/mol |

IUPAC名 |

2-(4-aminobenzoyl)oxy-N,N-diethylethanamine oxide |

InChI |

InChI=1S/C13H20N2O3/c1-3-15(17,4-2)9-10-18-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |

InChIキー |

JHSYYHBTKPNKJB-UHFFFAOYSA-N |

正規SMILES |

CC[N+](CC)(CCOC(=O)C1=CC=C(C=C1)N)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。